5-(Amino)-2,3,7,8,12,13,17,18-(octaethyl)porphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Amino)-2,3,7,8,12,13,17,18-(octaethyl)porphyrin is a synthetic porphyrin derivative. Porphyrins are a group of heterocyclic, macrocyclic organic compounds composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges. These compounds are known for their role in biological systems, such as heme in hemoglobin and chlorophyll in photosynthesis .
Vorbereitungsmethoden
The synthesis of 5-(Amino)-2,3,7,8,12,13,17,18-(octaethyl)porphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions, followed by oxidation. One common method involves the use of 5,10,15,20-tetrakis(4-aminophenyl) porphyrin as a starting material . Industrial production methods often involve large-scale synthesis using similar routes but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
5-(Amino)-2,3,7,8,12,13,17,18-(octaethyl)porphyrin undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
5-(Amino)-2,3,7,8,12,13,17,18-(octaethyl)porphyrin has a wide range of applications in scientific research:
Wirkmechanismus
The compound exerts its effects primarily through its ability to bind metal ions in its central N4 pocket. This binding can alter the electronic properties of the porphyrin ring, making it an effective catalyst or photosensitizer. The molecular targets and pathways involved include interactions with DNA and proteins, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Tetraphenylporphyrin: Another synthetic porphyrin with phenyl groups instead of ethyl groups.
Protoporphyrin IX: A naturally occurring porphyrin involved in heme biosynthesis.
Porphycene: An isomer of porphyrin with a rectangular N4 cavity.
5-(Amino)-2,3,7,8,12,13,17,18-(octaethyl)porphyrin is unique due to its specific amino and ethyl substitutions, which confer distinct electronic and photophysical properties .
Eigenschaften
Molekularformel |
C36H47N5 |
---|---|
Molekulargewicht |
549.8 g/mol |
IUPAC-Name |
2,3,7,8,12,13,17,18-octaethyl-23,24-dihydro-21H-porphyrin-5-imine |
InChI |
InChI=1S/C36H47N5/c1-9-20-22(11-3)30-18-32-24(13-5)26(15-7)35(40-32)34(37)36-27(16-8)25(14-6)33(41-36)19-31-23(12-4)21(10-2)29(39-31)17-28(20)38-30/h17-19,37-40H,9-16H2,1-8H3 |
InChI-Schlüssel |
APTABQFHCFYBDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C(=N)C4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)CC)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.